N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(p-tolyl)acetamide
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Overview
Description
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(p-tolyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms, and a tolyl group, which is a benzene ring substituted with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(p-tolyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone, followed by cyclization.
Introduction of the Propyl Chain: The propyl chain can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a propyl group.
Attachment of the Tolyl Group: The tolyl group can be attached through a Friedel-Crafts acylation reaction, where the acyl group is introduced to the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions such as temperature and pressure, and purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(p-tolyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield compounds with fewer oxygen atoms or altered functional groups.
Scientific Research Applications
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(p-tolyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new drugs or therapeutic agents.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism by which N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(p-tolyl)acetamide exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to interact with these targets in a specific manner, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(p-tolyl)acetamide include other pyridazine derivatives and compounds with similar functional groups. Examples include:
- 3-p-Tolyl-5,6-dihydro-6-oxopyridazine-1(4H)-acetic acid .
- Other pyridazine derivatives : Compounds with variations in the substituents on the pyridazine ring or the tolyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties
Properties
IUPAC Name |
2-(4-methylphenyl)-N-[3-(6-oxopyridazin-1-yl)propyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-13-5-7-14(8-6-13)12-15(20)17-9-3-11-19-16(21)4-2-10-18-19/h2,4-8,10H,3,9,11-12H2,1H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPRUGOWBSHYRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NCCCN2C(=O)C=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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